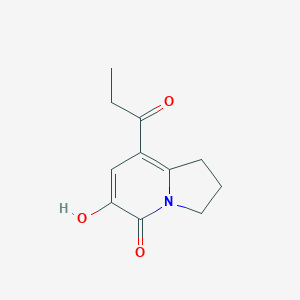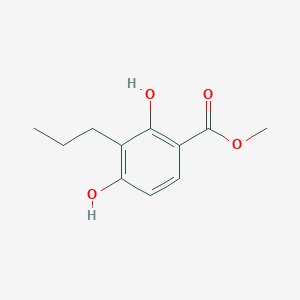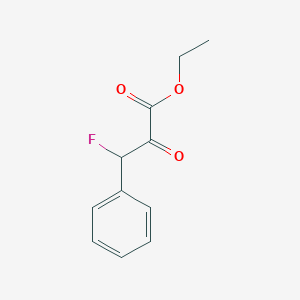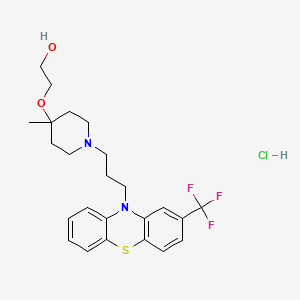
(R)-3-(benzyloxy)tetradecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Benzyloxy-1-tetradecanol is an organic compound that belongs to the class of alcohols It features a benzyloxy group attached to the third carbon of a tetradecanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzyloxy-1-tetradecanol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a tetradecanol derivative.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a benzyl group to form a benzyloxy derivative.
Chiral Resolution: The chiral center at the third carbon is introduced through a chiral resolution process, which can involve the use of chiral catalysts or reagents.
Deprotection: The final step involves the removal of the protecting group to yield ®-3-Benzyloxy-1-tetradecanol.
Industrial Production Methods
Industrial production of ®-3-Benzyloxy-1-tetradecanol may involve large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Benzyloxy-1-tetradecanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-3-Benzyloxy-1-tetradecanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-3-Benzyloxy-1-tetradecanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The chiral center at the third carbon plays a crucial role in determining the compound’s stereoselectivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Benzyloxy-1-tetradecanol: The enantiomer of ®-3-Benzyloxy-1-tetradecanol, differing in the configuration at the chiral center.
3-Benzyloxy-1-decanol: A shorter chain analog with similar functional groups.
3-Benzyloxy-1-hexadecanol: A longer chain analog with similar functional groups.
Uniqueness
®-3-Benzyloxy-1-tetradecanol is unique due to its specific chiral configuration, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereoselective processes and developing chiral drugs.
Propiedades
Fórmula molecular |
C21H36O2 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(3R)-3-phenylmethoxytetradecan-1-ol |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,21-22H,2-9,13,16-19H2,1H3/t21-/m1/s1 |
Clave InChI |
BDNJHLQOWXQLQF-OAQYLSRUSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CCO)OCC1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCCCCC(CCO)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4'-hydroxy-2-methyl-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B8686373.png)

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one, 3-iodo-, (1S,5R)-](/img/structure/B8686385.png)

![4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide](/img/structure/B8686405.png)
